molecular formula C8H6F3I B185855 2-Iodo-1-methyl-4-(trifluoromethyl)benzene CAS No. 13055-62-4

2-Iodo-1-methyl-4-(trifluoromethyl)benzene

Cat. No.: B185855
CAS No.: 13055-62-4
M. Wt: 286.03 g/mol
InChI Key: ZRLVXVHZQHJOQQ-UHFFFAOYSA-N
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Description

2-Iodo-1-methyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6F3I It is a derivative of benzene, where the benzene ring is substituted with an iodine atom, a methyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-1-methyl-4-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the iodination of 1-methyl-4-(trifluoromethyl)benzene. This process typically uses iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions to introduce the iodine atom into the benzene ring .

Another method involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling of an aryl boronic acid with an aryl halide, in this case, 1-methyl-4-(trifluoromethyl)benzene, to introduce the iodine atom .

Industrial Production Methods

Industrial production of this compound often involves large-scale iodination reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors is also common in industrial settings to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1-methyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Iodo-1-methyl-4-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-1-methyl-4-(trifluoromethyl)benzene involves its interaction with various molecular targets. The iodine atom and trifluoromethyl group can participate in halogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect the compound’s ability to modulate biological pathways and its overall efficacy in various applications .

Comparison with Similar Compounds

Similar Compounds

  • 1-Iodo-4-(trifluoromethyl)benzene
  • 1-Iodo-3,5-bis(trifluoromethyl)benzene
  • 4-Iodobenzotrifluoride

Uniqueness

2-Iodo-1-methyl-4-(trifluoromethyl)benzene is unique due to the presence of both a methyl group and a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for specific synthetic and research applications .

Properties

IUPAC Name

2-iodo-1-methyl-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3I/c1-5-2-3-6(4-7(5)12)8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLVXVHZQHJOQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90631024
Record name 2-Iodo-1-methyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13055-62-4
Record name 2-Iodo-1-methyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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